N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide
Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Arthritic and Anti-Inflammatory Properties
N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide has demonstrated promising anti-arthritic and anti-inflammatory properties. A study involving adjuvant-induced arthritis in rats found that this compound significantly reduced body weight, paw edema, and serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha. It also influenced oxidative stress markers, indicating its potential as an anti-arthritic agent (Jawed et al., 2010).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. A class of biologically active analogues of this compound synthesized from hydroxyphenylacetic acid showed significant antimicrobial activity against various fungal and bacterial strains, outperforming standard drugs in some cases (Jayadevappa et al., 2012).
Application in Synthesis and Chemical Reactions
It has been used in chemical synthesis processes. For instance, N-Phenyl-2-phenylacetamide underwent alkylation under microwave irradiation in a solvent-free system, highlighting its role in chemical reactions and synthesis (Mijin et al., 2008).
Role in Natural Synthesis of Antimalarial Drugs
The compound serves as an intermediate in the synthesis of antimalarial drugs. A study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for this purpose, using various acyl donors and analyzing the effect of different parameters on the synthesis process (Magadum & Yadav, 2018).
Potential in Treating Urinary Tract Disorders, IBS, and Respiratory Disorders
A novel series of derivatives of this compound was synthesized for the development of an orally active M(3) antagonist for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This study demonstrated the compound's potential in therapeutic applications (Mitsuya et al., 2000).
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-11-13-8-4-5-9-14(13)16-15(18)10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCPZDOTUDLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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